Product packaging for Carpanone(Cat. No.:CAS No. 26430-30-8)

Carpanone

Cat. No.: B1204028
CAS No.: 26430-30-8
M. Wt: 354.4 g/mol
InChI Key: WTXORUUTAZJKSN-ZCXQVHELSA-N
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Description

Historical Context and Initial Isolation

The story of carpanone begins with its discovery from a natural source, leading to its classification within a specific family of natural products and establishing its importance in a particular chemical class.

This compound was first isolated from the bark of trees belonging to the Cinnamomum genus, specifically from a species found on Bougainville Island. wikipedia.org The genus Cinnamomum comprises evergreen aromatic trees and shrubs, which are known for the aromatic oils present in their leaves and bark. wikipedia.org The isolation of this compound from these botanical sources by Brophy and coworkers marked the entry of this fascinating molecule into the scientific literature. wikipedia.org Its name is derived from the carpano trees from which it was first extracted. wikipedia.org

Chemically, this compound is classified as a lignan (B3055560). wikipedia.orgnih.gov Lignans (B1203133) are a large and diverse group of natural products derived from the dimerization of hydroxycinnamyl alcohol precursors. scripps.edu They are characterized by the connection of two phenylpropanoid units. This compound's structure, arising from the coupling of two such precursor molecules, firmly places it within this significant class of natural compounds. wikipedia.org

This compound is a prominent member of the benzoxanthenone lignans, a select group of natural products that also includes compounds like polemannone and sauchinone. nih.govnih.govacs.org These molecules are distinguished by their core tetracyclic, pentacyclic, or hexacyclic oxygenated skeletons. nih.gov this compound, in particular, has served as a chemical archetype for the synthesis of various derivatives. nih.gov Its unique and complex structure has made it a benchmark target for the development of new synthetic methodologies. acs.orgworktribe.comresearchgate.net

Structural Complexity and Stereochemical Features

The molecular structure of this compound is notable for its three-dimensional complexity, featuring a compact scaffold and multiple stereocenters that have challenged and inspired synthetic chemists.

This compound possesses a highly oxygenated and intricate hexacyclic (six-ring) scaffold. wikipedia.orgnih.govacs.org The elucidation of this complex framework was a significant achievement. The structure is built upon a benzoxanthenone core, which is further elaborated into a rigid and densely functionalized architecture. nih.govacs.org The total synthesis of this compound, first achieved by Chapman and coworkers in 1971, confirmed this complex hexacyclic structure. wikipedia.org

A defining feature of this compound's structure is the presence of five contiguous stereogenic centers. wikipedia.org A stereogenic center is a point in a molecule that gives rise to stereoisomers. nih.govnih.govrsc.org The specific arrangement of these five centers in this compound dictates its unique three-dimensional shape. The relative and absolute stereochemistry of these centers has been a key focus of synthetic efforts, with the original biomimetic synthesis by Chapman's group successfully establishing all five stereocenters in a single step with complete stereocontrol. wikipedia.org

FeatureDescription
Chemical Formula C₂₀H₁₈O₆ nih.govchemspider.com
Molar Mass 354.36 g/mol nih.govchemspider.com
Natural Source Cinnamomum sp. (Carpano trees) wikipedia.org
Chemical Class Lignan, Benzoxanthenone wikipedia.orgnih.govnih.gov
Core Structure Hexacyclic scaffold wikipedia.orgnih.govacs.org
Stereochemistry Five contiguous stereogenic centers wikipedia.orgchemspider.com

Nature as a Racemic Mixture in Natural Occurrence

The isolation of this compound as a racemic mixture from Cinnamomum species is a significant finding that provides insight into its biosynthetic origins. wikipedia.org While the vast majority of chiral natural products are found in an enantiomerically pure form, the presence of a racemate strongly suggests that the final, stereocenter-forming steps of its biosynthesis are not under enzymatic control. nih.gov Instead, it is hypothesized that this compound is the result of a spontaneous chemical reaction within the plant's cells.

Detailed research and biomimetic syntheses have supported this hypothesis. The landmark total synthesis by Chapman and coworkers demonstrated that a precursor molecule, desmethylcarpacin, could be converted into this compound in a single step. wikipedia.orgnih.gov This laboratory synthesis mimics the proposed natural process, which involves an oxidative coupling of two precursor units followed by an intramolecular cycloaddition reaction (a hetero-Diels-Alder reaction). wikipedia.orgnih.gov Because this key cycloaddition step can proceed without the guidance of an enzyme, it results in the formation of both enantiomers in equal measure, leading to the racemic mixture observed in nature. wikipedia.org

The structure of this compound is notable for its stereochemical complexity, containing five contiguous stereogenic centers within a rigid, hexacyclic framework. wikipedia.orgnih.gov The fact that such a complex molecule is assembled spontaneously as a racemate is a remarkable example of nature's chemical efficiency.

Below is a table summarizing key properties of this compound.

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O6 B1204028 Carpanone CAS No. 26430-30-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26430-30-8

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

(1S,12R,13S,14S,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,15,18-pentaen-17-one

InChI

InChI=1S/C20H18O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h3-6,9-10,18-19H,7-8H2,1-2H3/t9-,10+,18+,19+,20+/m1/s1

InChI Key

WTXORUUTAZJKSN-ZCXQVHELSA-N

SMILES

CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5

Isomeric SMILES

C[C@@H]1C=C2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5

Canonical SMILES

CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5

Other CAS No.

26430-30-8

Synonyms

carpanone

Origin of Product

United States

Biosynthetic Pathways and Precursor Studies

Proposed Biogenetic Route to Carpanone

The proposed biogenetic route to this compound highlights a cascade of reactions, including oxidative dimerization and cycloaddition, starting from specific phenylpropanoid precursors. wikipedia.org

This compound is classified as a lignan-type natural product. wikipedia.org Its biosynthesis is understood to originate from phenylpropanoid precursors. wikipedia.orgwikipedia.orghandwiki.orgdbpedia.org Phenylpropanoids are a diverse class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine, characterized by a six-carbon aromatic phenyl group and a three-carbon propene tail. dbpedia.org

A key precursor identified in the proposed biogenetic pathway is carpacin (B1231203), a simpler phenylpropanoid with a 9-carbon framework. wikipedia.orgwikipedia.orghandwiki.org Research has indicated that carpacin's substructure is dimerized within the more complex this compound structure. wikipedia.org Furthermore, carpacin has been synthetically prepared from sesamol (B190485), suggesting sesamol or its derivatives as upstream precursors. wikipedia.orghandwiki.org Sesamol itself is a natural organic compound, a derivative of phenol (B47542), found in sesame seeds and sesame oil. wikipedia.orgfishersci.ptfishersci.nlwikipedia.org Synthetic approaches to this compound often commence from sesamol or related styrenyl phenol precursors. researchgate.netmdpi.com

Table 1: Key Biosynthetic Precursors of this compound

Compound NameClassificationSource / Role
CarpacinPhenylpropanoidDirect biosynthetic precursor; dimerized within this compound. wikipedia.orgwikipedia.orghandwiki.org
SesamolPhenol derivativePrecursor to carpacin. wikipedia.orghandwiki.org

A crucial step in this compound biosynthesis is the oxidative dimerization of its phenolic precursors. While oxidative dimerizations of phenols typically involve a 1-electron oxidant, biomimetic syntheses have successfully employed 2-electron oxidants like palladium(II) chloride (PdCl₂). wikipedia.org

Enzymatic catalysis plays a significant role in this process in nature. Laccases, a class of oxidases, have been shown to efficiently catalyze the oxidative dimerization of 2-propenylsesamol to this compound, utilizing molecular oxygen (O₂) as the oxidant. acs.orguni-hohenheim.de This enzymatic transformation is believed to proceed via a domino phenol oxidation/anti-β,β-radical coupling mechanism. acs.org

Beyond enzymatic systems, various chemical catalysts facilitate this oxidative dimerization. These include cobalt(II)salen-type catalysts and PdCl₂, which can also effect the dimerization of 2-propenylsesamol to this compound. acs.orgnih.gov More recently, an oxidative catalytic vanadium(V) system has been developed, enabling efficient oxidative coupling. researchgate.netmdpi.comnih.gov Interestingly, studies indicate that the diastereoselectivity of this compound formation is primarily determined by the double-bond geometry of the substrate rather than the specific catalyst employed. acs.orguni-hohenheim.de Single-electron oxidants, such as silver(I) oxide (Ag₂O), are also known to induce the oxidative dimerization of the this compound monomer. researchgate.netnih.govoup.com

The formation of this compound from its precursors involves a remarkable tandem reaction sequence: an oxidative coupling followed by a cycloaddition. wikipedia.org In the biomimetic synthesis pioneered by Chapman and coworkers, the process involves an oxidative 8-8' (β-β') phenolic coupling of the olefin tails of two carpacin units. wikipedia.org This coupling is immediately followed by an intramolecular inverse electron-demand Diels-Alder reaction. wikipedia.orgthieme-connect.com This tandem mechanism is critical as it simultaneously closes two new rings and establishes the five contiguous stereocenters of this compound. wikipedia.orgthieme-connect.com The synthesis of a single diastereomer of this compound through this route has been confirmed by X-ray crystallography. wikipedia.org

This concept of tandem oxidative coupling and cycloaddition has been extended to other synthetic systems. For instance, an oxidative catalytic vanadium(V) system has been developed to achieve this sequence, leading to this compound and its analogues through a combined oxidation, oxidative coupling, and 4+2 cyclization. nih.gov Similarly, solid-phase biomimetic syntheses also leverage this tandem oxidative coupling and inverse electron-demand Diels-Alder reaction to generate this compound-like structures. nih.gov The observed diastereoselectivity in these reactions is largely attributed to the endo-selectivity of the subsequent cycloaddition step. nih.gov

Mechanistic Intermediates in Biosynthesis

Understanding the mechanistic intermediates is crucial for elucidating the complex pathway to this compound.

A pivotal intermediate in the biosynthesis and biomimetic synthesis of this compound is the ortho-quinone methide. wikipedia.orgthieme-connect.comnih.gov During the oxidative coupling of precursors like carpacin (or its demethylated form, desmethylcarpacin), a dimeric trans-ortho-quinone methide-type lignan (B3055560) intermediate is formed. wikipedia.orgthieme-connect.comnih.gov

Following the formation of the dimeric ortho-quinone methide intermediate, a specific conformational arrangement of this intermediate facilitates a subsequent intramolecular inverse electron-demand Diels-Alder reaction. wikipedia.org This cycloaddition is a cornerstone of the this compound biosynthesis, as it is responsible for the formation of the two additional rings and the precise establishment of the five contiguous stereocenters in the final this compound structure. wikipedia.orgthieme-connect.com

The inverse electron-demand Diels-Alder reaction involved in this compound synthesis is notably endo-selective. wikipedia.orgthieme-connect.comnih.govresearchgate.net This endo-selectivity is a key factor contributing to the high diastereoselectivity observed in this compound formation, ensuring the correct relative stereochemistry of the molecule. nih.gov The efficiency and stereocontrol offered by this cycloaddition highlight its importance in assembling the complex architecture of this compound. wikipedia.orgresearchgate.net

Total Chemical Synthesis Strategies

Early Biomimetic Approaches

The initial synthetic efforts towards Carpanone were largely inspired by its presumed natural biosynthetic pathway, aiming to mimic the efficiency and selectivity observed in nature.

The first total synthesis of (±)-Carpanone was achieved by Chapman and coworkers in 1971, a feat considered a classic in total synthesis due to its elegant biomimetic design. wikipedia.orgthieme-connect.com The synthesis commenced with sesamol (B190485), which was transformed into desmethylcarpacin (2-allylsesamol) through a two-step process involving allylation and a thermal Claisen rearrangement. wikipedia.orgthieme-connect.com The pivotal step involved a one-pot oxidative phenolic coupling of desmethylcarpacin, followed by an intramolecular inverse-electron-demand hetero-Diels-Alder reaction. wikipedia.orgthieme-connect.comyoutube.com This sequence efficiently established all five contiguous stereocenters and the complex hexacyclic framework of this compound. thieme-connect.com Chapman's original method utilized stoichiometric palladium(II) chloride (PdCl₂) as the oxidant in the presence of sodium acetate, dissolved in an aqueous methanol (B129727) mixture. wikipedia.orgthieme-connect.com This landmark synthesis yielded this compound in approximately 50%. wikipedia.orgyoutube.com

Chapman's synthesis of this compound exemplified the power of biomimetic design, directly mirroring the proposed natural biosynthetic route. wikipedia.orgchemrxiv.org The natural pathway was hypothesized to involve the dimerization of a simpler phenylpropanoid precursor, carpacin (B1231203), followed by an almost instantaneous formation of the complex, stereochemically rich this compound structure. wikipedia.org The biomimetic approach adopted by Chapman ingeniously replicated this "one-pot" transformation, where an oxidative coupling event was immediately followed by an intramolecular cycloaddition. wikipedia.org This tandem reaction sequence was crucial for the rapid assembly of structural complexity and the highly diastereoselective formation of a single this compound diastereomer. wikipedia.org The strategy demonstrated that complex natural products could be synthesized efficiently by understanding and mimicking nature's own synthetic logic. chemrxiv.org

In Chapman's seminal synthesis, palladium(II) chloride (PdCl₂) served as a stoichiometric oxidant to facilitate the dimerization of o-hydroxystyrene, a key intermediate. wikipedia.orgthieme-connect.comnih.gov The proposed mechanism for this Pd(II)-mediated oxidative process involved the initial formation of a bisphenoxy Pd(II) intermediate. nih.gov This was followed by an oxidative phenolic coupling of the olefin tails of two carpacin monomers, leading to a dimeric trans-ortho-quinone methide intermediate. wikipedia.orgthieme-connect.com Subsequently, an endo-selective, intramolecular inverse-electron-demand [4+2] cycloaddition of this intermediate furnished this compound. nih.gov While effective, the stoichiometric use of Pd(II) had inherent limitations, including the need for equimolar amounts of the metal and the low solubility of PdCl₂ in many organic solvents, which could hinder its application in certain reaction setups, such as flow reactors. acs.org

Advanced and Optimized Synthetic Methodologies

Subsequent research focused on developing more efficient and environmentally friendly synthetic routes to this compound, moving beyond stoichiometric reagents to catalytic systems.

The pursuit of enhanced yields and selectivity in this compound synthesis led to significant advancements in catalyst development. The shift from stoichiometric reagents to catalytic systems was driven by the desire for improved efficiency, atom economy, and sustainability in chemical synthesis. durham.ac.uk This evolution aimed to overcome the limitations of earlier methods, such as the generation of stoichiometric waste and the challenges associated with reagent solubility.

A major breakthrough in this compound synthesis came with the introduction of transition metal complexes as catalysts for the oxidative dimerization. In 1981, Matsumoto and Kuroda reported the successful synthesis of this compound using molecular oxygen as the oxidant in the presence of cobalt(II)salen (Co(II)salen) complexes. acs.orgdurham.ac.ukmdpi.com This catalytic system significantly improved the reaction efficiency, achieving yields as high as 94% from the trans-2-(1-propenyl)-4,5-methylenedioxyphenol precursor. durham.ac.ukmdpi.com The process involves the oxidation of the alkenyl phenol (B47542) monomer by molecular oxygen, catalyzed by the salen-based transition metal complex, to selectively afford a bis-O-quinonemethide-trans derivative, which then undergoes an intramolecular cycloaddition to yield this compound. mdpi.com

Other salen-based transition metal complexes, such as iron(II)salen (Fe(II)salen) and manganese(II)salen (Mn(II)salen), have also been explored and found to be effective catalysts for this transformation. mdpi.com The use of polymer-supported Co(salen) has further refined the synthesis, leading to cleaner reactions and simplifying purification procedures, demonstrating the utility of immobilized systems in achieving complex products without conventional work-up. durham.ac.ukdurham.ac.ukcapes.gov.br

The following table summarizes some reported yields for this compound synthesis using various catalytic systems:

Catalyst SystemOxidizing AgentYield (%)ConditionsReference
Co(II)salenO₂94RT, CH₂Cl₂ durham.ac.ukmdpi.com
Co(II)salenO₂78RT, CH₂Cl₂ durham.ac.ukdurham.ac.uk
Co(II)salen, chiralO₂85RT, CH₂Cl₂ durham.ac.uk

Stereocontrol and Diastereoselective Synthesis

The synthesis of this compound is characterized by its remarkable stereochemical complexity, possessing five contiguous stereogenic centers wikipedia.orgub.edu. Achieving complete stereocontrol in its formation is a significant challenge and a hallmark of its biomimetic synthesis wikipedia.org. The formation of this compound involves a diastereoselective oxidative dimerization followed by a rapid exo-selective inverse electron demand Hetero-Diels-Alder cycloaddition rsc.org.

Factors Influencing Diastereoselectivity in Cycloadditions

Diastereoselectivity in this compound synthesis is largely influenced by the nature of the oxidative coupling and the subsequent intramolecular cycloaddition. The original Chapman biomimetic synthesis, utilizing stoichiometric PdCl₂, achieved diastereoselective oxidative homocoupling of an electron-rich o-hydroxystyrene, followed by an endo-selective inverse electron demand Diels-Alder cycloaddition nih.govacs.org. The observed diastereoselectivity in PhI(OAc)₂-mediated reactions is attributed to the endo-selectivity of the cycloaddition, rather than a radical-mediated coupling nih.gov.

The choice of oxidant and catalyst can significantly perturb the diastereoselectivity. For instance, an oxidative catalytic vanadium(V) system has been developed that can access the naturally non-abundant diastereomers of this compound, in contrast to outer-sphere oxidants that typically favor the endo product researchgate.netnih.govupenn.edu. The participation of the catalyst in the Diels-Alder cyclization is highly probable, given its influence on selectivity towards the exo product researchgate.netnih.govresearchgate.net.

Furthermore, the double-bond geometry of the alkenyl phenol substrate plays a critical role in determining the diastereomeric outcome. Experiments with (E)- and (Z)-2-propenylsesamol demonstrate that the substrate's geometry dictates the ratio and types of this compound diastereoisomers formed, regardless of the catalyst used acs.org.

Efforts Towards Enantioselective Formation of this compound

While significant progress has been made in diastereoselective synthesis, achieving enantioselective formation of this compound remains an active area of research. The natural product this compound itself is often isolated as a racemic mixture, despite its complex stereochemistry wikipedia.org. However, recent efforts have focused on developing catalytic systems that can induce enantioselectivity.

The oxidative catalytic vanadium(V) system, which can generate unnatural exo benzoxanthenone products, has also shown modest enantioselectivity in these reactions nih.govnih.gov. Solvent polarity has a strong effect on enantioselectivity, consistent with a mechanism where vanadium Schiff base catalysts bind to the alcoholic moiety of the alkenyl phenols during the cyclization step, potentially allowing for chiral control researchgate.netnih.govnih.gov. Despite screening a range of chiral amine ligands in copper-catalyzed aerobic systems for this compound synthesis, little to no enantioselectivity has been observed in some studies rsc.org.

Solid-Phase Synthesis Techniques

Solid-phase synthesis techniques have been successfully applied to the synthesis of this compound and its analogs, offering advantages such as clean reactions, simplified purification, and the ability to generate diverse libraries of compounds wikipedia.orgresearchgate.netnih.govacs.orgrsc.orgsci-hub.senih.govdurham.ac.ukresearchgate.netcapes.gov.brworktribe.comresearchgate.net. The Ley group, among others, pioneered methods to synthesize this compound via solid-supported reagents wikipedia.orgresearchgate.netrsc.orgdurham.ac.uk.

A key aspect of solid-phase this compound synthesis involves the oxidative coupling of o-hydroxystyrenes on a polymeric support wikipedia.orgacs.org. For instance, an electron-rich o-hydroxystyrene immobilized on polystyrene resin can be treated with an electron-deficient o-hydroxystyrene in solution, followed by the addition of PhI(OAc)₂, to yield a resin-bound heterodimer through oxidative coupling and an inverse-electron demand Diels-Alder reaction nih.govacs.orgsci-hub.senih.govresearchgate.netharvard.edu. This approach not only demonstrates the feasibility of the dimerization reaction on resin but also transforms it into a diversity-generating step, allowing for the production of various scaffolds by varying the solution-phase o-hydroxystyrene nih.govacs.orgharvard.edu.

The solid-phase synthesis has been refined to enable the preparation of large libraries, including a 10,000-membered library of this compound-like molecules researchgate.netnih.govnih.govresearchgate.net. This was achieved through split-and-pool synthesis, incorporating solid-phase multicomponent reactions and Huisgen cycloadditions nih.govnih.gov. The use of an amide-based linker and silyl (B83357) attachment to the solid phase helped diminish competing intra-bead coupling, which could lead to undesired homodimerization acs.orgharvard.edu.

Adaptation for Library Generation and Analogues

The Chapman biomimetic synthesis, a foundational approach to this compound, has been extended to solid-supported synthesis, enabling the creation of libraries of this compound analogs wikipedia.orgresearchgate.net. This adaptation allows for the generation of diverse structures from phenolic starting materials on polymeric supports wikipedia.org.

A notable example involves the split-and-pool synthesis of a 10,000-membered library of this compound-like molecules nih.govnih.gov. This synthesis leverages solid-phase multicomponent reactions, including those between nitrogen nucleophiles, enones, and hydroxylamines, and a solid-phase Huisgen cycloaddition to afford substituted triazoles nih.govnih.gov. This compound's structural features, such as its complexity, efficient single-step generation from readily prepared precursors, and the presence of an enone functional group, make it an ideal scaffold for split-and-pool library synthesis nih.gov. The ability to produce this compound-like heterodimers on a solid phase transformed the dimerization into a diversity-generating step, allowing for the creation of numerous scaffolds by varying the structure of the o-hydroxystyrene introduced in solution nih.gov.

Research findings have shown that such libraries can be screened for biological activity, leading to the identification of compounds that perturb cellular processes, such as inhibiting exocytosis from the Golgi apparatus nih.govnih.govcam.ac.uk. For instance, a potent member from a this compound-based library exhibited an IC50 of 14 µM as an exocytosis inhibitor nih.govnih.gov.

One-Bead-One-Stock Solution Strategies

The synthesis of the 10,000-membered this compound-like library was performed using a "one bead-one stock solution" strategy on high-capacity (500 µm) polystyrene beads nih.govnih.gov. This approach facilitated phenotypic screens of the resulting library nih.govnih.gov. This method is particularly advantageous for producing large libraries in a format amenable to high-throughput biological screens, offering an alternative to natural product isolation for identifying biologically active compounds nih.gov.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of this compound, offering advantages in optimization and scalability.

Development of Autonomous Self-Optimizing Flow Reactors

Autonomous self-optimizing flow reactors (ASFRs) have been developed for the synthesis of this compound acs.orgresearchgate.netnih.govnih.gov. These modular systems integrate monitoring technologies with feedback algorithms, enabling rapid and efficient optimization of chemical steps acs.orgresearchgate.netnih.gov. For the synthesis of this compound, a custom-made optimization algorithm, derived from the Nelder-Mead and golden section search methods, performs constrained optimizations in a multi-dimensional search domain without requiring a priori knowledge of the chemical reactions acs.orgresearchgate.netnih.gov. Reaction monitoring is achieved using either on-line high-pressure liquid chromatography (HPLC) or in-line benchtop nuclear magnetic resonance (NMR) spectroscopy acs.orgresearchgate.netnih.gov.

Advantages in Multistep Synthesis Optimization

Flow reactors are well-suited for autonomous optimization of chemical reactions due to their enhanced reproducibility, superior heat and mass transfer, reduced reaction times, and ease of automation acs.org. The application of autonomous flow reactors in this compound synthesis demonstrates their ability to achieve fast and efficient optimization of multi-step processes acs.orgresearchgate.net. This technology allows researchers to focus on reaction discovery while the autonomous system handles iterative experiments, minimizing human intervention acs.org. The flexibility of these modular platforms enables adaptation to the specific requirements of the chemical transformation being optimized acs.org.

Mechanistic Investigations of Chemical Transformations

Detailed investigations have been conducted into the mechanisms governing the chemical transformations involved in this compound synthesis, particularly its oxidative dimerization.

Detailed Reaction Mechanism Proposals for Oxidative Dimerization

The formation of this compound involves an oxidative dimerization of o-hydroxystyrene derivatives, followed by an intramolecular Diels-Alder cyclization wikipedia.orgoup.comrsc.org. The original biomimetic synthesis by Chapman et al. in 1971 utilized stoichiometric PdCl2 as the oxidant for the dimerization of desmethylcarpacin wikipedia.orgnih.gov. The proposed mechanism for this reaction involved the complexation of two carpacin monomers to the Pd(II) metal via their phenolic anions, followed by an 8-8' (β-β') oxidative phenolic coupling of their olefin tails to yield a dimeric trans-o-quinone methide-type lignan (B3055560) intermediate wikipedia.org. A subsequent inverse-electron demand Diels-Alder reaction then closes the rings, generating the five contiguous stereocenters of this compound wikipedia.org. The original method yielded this compound in approximately 50%, with modern variants achieving over 90% yield wikipedia.org.

Alternative mechanisms have been proposed for oxidative dimerization using other oxidants. For instance, in the case of PhI(OAc)2-promoted oxidative dimerization, a different mechanism is suggested, involving activation of the o-hydroxystyrene by PhI(OAc)2, followed by oxidative addition of a second molecule to generate an intermediate poised for intramolecular, inverse-electron demand, endo-selective [4+2] cycloaddition to afford this compound nih.gov.

Other catalytic systems have also been explored. A new catalytic Cu(II)/sparteine system has been developed to promote β,β-phenolic couplings of styrenyl phenols, yielding this compound and related unnatural congeners in over 85% yield as single diastereomers researchgate.netresearchgate.net. An oxidative catalytic vanadium(V) system has also been developed, capable of accessing naturally nonabundant diastereomers of this compound through a one-pot tandem oxidation, oxidative coupling, and [4+2] cyclization researchgate.netresearchgate.net. The diastereoselectivity of this compound formation has been shown to depend on the double-bond geometry of the substrate, rather than the catalyst, in reactions involving laccases or Co(salen) type catalysts nih.gov.

The mechanism of this compound formation is generally understood to proceed via the formation of an o-quinonemethide radical, which then dimerizes to a bis(o-quinonemethide) intermediate, followed by an intramolecular cycloaddition oup.com.

Structure Activity Relationship Sar Studies of Carpanone Derivatives

Design and Synthesis of Carpanone Analogues and Libraries

The synthesis of this compound and its derivatives often leverages its unique structural features, including its rigid, cup-like shape and the presence of an enone functionality, which offers versatile modification opportunities thegoodscentscompany.com. Early chemical designs mimicked the proposed biosynthetic route, achieving this compound synthesis from precursors like sesamol (B190485) in a single step wikipedia.orgthegoodscentscompany.com.

Structural Modifications of the this compound Core

Structural modifications of the this compound core have been explored to generate a wide array of derivatives. Solid-phase synthesis has been instrumental in extending the Chapman method, allowing for the creation of libraries of this compound analogs wikipedia.orgwikipedia.org. This approach often involves the oxidative dimerization of o-hydroxystyrene derivatives, followed by an intramolecular Diels-Alder cycloaddition wikipedia.orgwikipedia.org.

Key synthetic strategies for modifying the this compound core include:

Solid-phase multicomponent reactions: These reactions involve nitrogen nucleophiles, enones, and hydroxylamines thegoodscentscompany.comeasychem.orgwikidata.org.

Solid-phase Huisgen cycloaddition: This method has been applied to afford substituted triazoles within this compound-like scaffolds thegoodscentscompany.comeasychem.org.

Variations in substituents: SAR studies have investigated modifications at specific positions, such as R2 and R3, on the this compound-like scaffold. For instance, variations at the R3 position, including hydroxy and allyloxy groups, showed higher potencies compared to an o-fluorobenzyloxy group thegoodscentscompany.com. At the R2 position, replacing a secondary amine with an ethyl carbamate (B1207046) or a benzyloxy ethyl carbamate led to a decrease in potency thegoodscentscompany.com.

The ability to perform the key this compound dimerization reaction on a resin has transformed it into a diversity-generating step, allowing for the production of multiple scaffolds by varying the o-hydroxystyrene introduced in solution thegoodscentscompany.comfda.gov.

Diversity-Oriented Synthesis (DOS) Strategies for this compound-Based Scaffolds

Diversity-Oriented Synthesis (DOS) has been a pivotal strategy in generating complex and diverse libraries of this compound-like molecules. This approach aims to create a broad range of molecular skeletons, increasing the likelihood of discovering novel biological activities nih.govresearchgate.net. A significant achievement in this area is the split-and-pool solid-phase synthesis of a 10,000-membered library of this compound-resembling molecules thegoodscentscompany.comeasychem.orgwikidata.orgwikipedia.org.

The design of this library was based on the hypothesis that natural product-based core structures would possess a higher intrinsic ability to bind proteins thegoodscentscompany.comnih.govwikipedia.org. The synthesis incorporated adaptations of established solution-phase methodologies and the development of new multicomponent reactions thegoodscentscompany.comwikipedia.org. This strategy allowed for high-throughput phenotypic screening of the resulting library thegoodscentscompany.comeasychem.orgwikidata.orgfda.gov.

Mechanistic Elucidation of Biological Activities in Research Models

Screening of this compound-based libraries has led to the identification of compounds that perturb specific cellular pathways, providing valuable tools for chemical biology research wikipedia.orgthegoodscentscompany.comfda.gov.

Cellular Pathway Modulation

Research has shown that certain this compound derivatives can modulate cellular pathways, particularly those involved in protein trafficking.

Compounds identified from this compound-based libraries have been found to perturb the secretory pathway thegoodscentscompany.comnih.govwikipedia.org. The secretory pathway is crucial for the transport of properly folded proteins from the endoplasmic reticulum (ER) through the Golgi apparatus to the plasma membrane thegoodscentscompany.com. These this compound analogs interfere with the normal flow of proteins within this pathway.

A notable finding from SAR studies is the discovery of this compound-based molecules that specifically inhibit exocytosis from the Golgi apparatus thegoodscentscompany.comeasychem.orgwikidata.orgfda.govwikipedia.org. Exocytosis is a fundamental process for the release of cellular contents and the delivery of membrane proteins to the cell surface thegoodscentscompany.com. The most potent compound identified in these screens, CLL-19, demonstrated significant inhibitory activity against exocytosis thegoodscentscompany.comeasychem.orgwikidata.orgfda.govwikipedia.org.

Table 1: Potency of this compound and a Key Derivative in Exocytosis Inhibition

Compound NameBiological ActivityIC₅₀ (µM)Reference
This compoundInactive>300 thegoodscentscompany.com
CLL-19Inhibits exocytosis~14 thegoodscentscompany.comeasychem.orgwikidata.orgfda.govwikipedia.org

Note: this compound itself did not perturb vesicular stomatitis virus glycoprotein (B1211001) (VSVGts–GFP) trafficking at 300 µM, indicating its inactivity in this specific assay thegoodscentscompany.com.

These inhibitors of exocytosis, derived from this compound-based scaffolds, serve as valuable reagents for studying vesicular traffic and the proteins involved in this complex cellular process thegoodscentscompany.comeasychem.orgwikidata.orgfda.govwikipedia.org.

In Vitro and Pre-clinical Mechanistic Profiling (excluding human trials)

Role as Research Tool Compounds

While this compound itself exhibits limited pharmacologic and biological activities, its structural framework has proven invaluable in the development of related analogs that function as significant research tool compounds. wikipedia.org These derivatives, synthesized through variations of the biomimetic Brophy-Chapman approach, have demonstrated activities relevant to mammalian exocytosis and vesicular traffic. wikipedia.org

A pivotal development in this area was the solid-supported divergent split-pool synthesis of a large library of molecules resembling this compound, undertaken by Goess and colleagues. cam.ac.uknih.gov This innovative approach leveraged this compound's core structure to generate a diverse collection of compounds. cam.ac.uk The synthesis involved solid-phase multicomponent reactions and a solid-phase application of the Huisgen cycloaddition, enabling the creation of a 10,000-membered library. nih.gov This library was screened using whole-cell fluorescence imaging, leading to the discovery of a series of molecules capable of inhibiting exocytosis from the Golgi apparatus. cam.ac.uknih.gov The most potent compound identified in this series exhibited an IC50 of 14 μM. nih.gov

The utility of this compound-based compounds as research tools stems from the advantages offered by molecules derived from diversity-oriented synthesis (DOS) over those from natural sources. nih.gov These advantages include their amenability to high-throughput biological screens and the ability to control their structures, facilitating systematic experimentation to determine active structures and contributing substructures. nih.gov The successful identification of vesicular traffic inhibitors from the this compound-based library exemplifies how synthesizing compounds around a known core structure can lead to the discovery of biologically active molecules with novel functions. cam.ac.uknih.gov This approach also highlights the potential of natural product-based libraries to serve as probes for complex biological processes, akin to established natural product probes like rapamycin (B549165) and brefeldin A. nih.gov

Correlation of Structural Diversity with Biological Activity

The exploration of this compound and its derivatives underscores a significant correlation between structural diversity and biological activity. Although this compound's intrinsic biological activities are modest, its analogs have shown promise in diverse therapeutic areas, including antiinfective, antihypertensive, and hepatoprotective applications. wikipedia.org This broad spectrum of activity in derivatives, contrasted with the parent compound's limited profile, highlights the importance of structural modifications in modulating biological function.

Natural products, with their inherent structural complexity and diversity, are well-suited to modulate various biological targets associated with human diseases. researchgate.net Their often-constrained chemical structures facilitate the accumulation of reliable structure-activity relationship (SAR) data, crucial for understanding protein-ligand interactions. researchgate.net

The application of combinatorial chemistry and diversity-oriented synthesis (DOS) strategies to this compound has been instrumental in generating libraries with enhanced structural diversity. researchgate.netresearchgate.net These libraries are designed to explore a wider chemical space, thereby increasing the likelihood of identifying compounds with novel biological activities. cam.ac.uknih.govcam.ac.uk Cycloaddition reactions, often employed in the synthesis of this compound-like molecules, are particularly effective in generating both structural diversity and complexity, and can introduce new stereocenters, which are vital for developing stereo-SAR during screening campaigns. researchgate.net

Detailed SAR studies on the this compound-based inhibitors of vesicular traffic revealed specific insights into how structural variations impact potency. For instance, changes at the R3 position of the identified hits did not significantly alter their potency. nih.gov Conversely, modifications at the R2 position, such as replacing a secondary amine with an ethyl carbamate or a benzyloxy ethyl carbamate, led to a decrease in potency, with the methyl oxime being the least potent. nih.gov This demonstrates that specific regions of the this compound scaffold are more sensitive to structural alterations in terms of maintaining or enhancing biological activity.

The strategy of building libraries around natural product core structures, like this compound, is predicated on the hypothesis that such compounds possess a higher intrinsic ability to bind to proteins compared to molecules with non-natural product core structures. nih.gov Furthermore, biomimetic synthesis, which mimics natural biosynthetic pathways, offers an efficient route for the rapid assembly of complex structures and the generation of diverse libraries for discovering new biological functions. nih.gov

Advanced Analytical Methodologies in Carpanone Chemical Research

Spectroscopic Techniques for Reaction Monitoring and Characterization

Spectroscopic techniques play a pivotal role in monitoring chemical transformations during Carpanone synthesis, offering non-invasive and rapid analysis.

In-line and On-line Benchtop Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in its in-line and on-line benchtop configurations, has emerged as a powerful tool for monitoring the synthesis of this compound and related compounds thegoodscentscompany.comwikipedia.orgwikipedia.orgfishersci.co.ukwikipedia.orgeasychem.org. This technique allows for the real-time analysis of crude reaction mixtures, providing crucial information on the formation of target compounds, the consumption of starting materials, and the presence of side-products thegoodscentscompany.com.

In the context of this compound synthesis, in-line benchtop NMR spectroscopy has been employed to monitor various reaction steps. For instance, in an autonomous self-optimizing flow reactor designed for this compound synthesis, in-line NMR was utilized for reaction monitoring thegoodscentscompany.comwikipedia.orgeasychem.org. Quantitative NMR experiments can be performed directly on the flowing crude mixture, with the resulting data automatically processed to integrate specific signals corresponding to starting materials and final products, thereby enabling conversion rate determination for optimization algorithms thegoodscentscompany.com.

One notable challenge in using in-line NMR for reaction monitoring, especially with non-deuterated solvents, is the presence of broad and intense solvent peaks that can obscure critical proton resonances thegoodscentscompany.com. To overcome this, efficient and robust solvent suppression methods adapted for flowing conditions have been developed to yield exploitable NMR data thegoodscentscompany.com. While in-line NMR offers significant advantages, its selection as an analytical tool depends on factors such as reagent concentration and the ability to distinguish the targeted compound from other species thegoodscentscompany.com. For certain steps, like the allylation of sesamol (B190485), benchtop NMR was deemed unsuitable due to overlapping proton resonances between the starting material and product thegoodscentscompany.comfishersci.pt. However, in broader applications of continuous flow synthesis, real-time NMR spectroscopy is recognized as an excellent tool for monitoring continuously operated systems, even for the production of fine chemicals on a multi-gram scale wikipedia.org.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and yield of this compound during its synthesis, particularly in automated and continuous flow setups thegoodscentscompany.comwikipedia.orgwikipedia.orgfishersci.co.ukwikipedia.orgeasychem.org. Online HPLC analysis, often coupled with UV detection, offers high sensitivity, enabling analysis across a wide range of concentrations thegoodscentscompany.com. Its flexibility in separating compounds through the use of various chromatography columns and its facile integration into experimental setups make it highly suitable for real-time reaction monitoring thegoodscentscompany.com.

In the self-optimizing flow reactor systems used for this compound synthesis, reaction yields are automatically calculated by HPLC analysis thegoodscentscompany.comwikipedia.org. This automated yield calculation provides critical feedback to optimization algorithms, allowing for adjustments to experimental parameters to maximize product formation thegoodscentscompany.com. For example, in one study, HPLC analysis was used to determine this compound yields, which ranged from 25% to 54% in initial experiments and reached a maximum of 80% after optimization thegoodscentscompany.com. The HPLC analysis for this compound synthesis typically involves a C18 column, a mobile phase of methanol (B129727)/water (70/30, v/v) at a flow rate of 1 mL/min, and UV detection at a wavelength of 288 nm thegoodscentscompany.com. Peak integration and yield calculation are often fully automated, controlled by software like MATLAB thegoodscentscompany.com.

Beyond yield, HPLC is crucial for verifying the purity of the synthesized this compound. For instance, a reported synthesis of this compound achieved an 80% yield with 98.10% HPLC purity americanelements.com. This level of purity assessment is vital for ensuring the quality of the final product, especially in the context of complex natural product synthesis.

Application of Process Analytical Technology (PAT)

Process Analytical Technology (PAT) represents a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. Its application in this compound synthesis, particularly within continuous flow environments, has revolutionized process understanding and control.

Real-time Monitoring and Control in Flow Synthesis

The integration of PAT with continuous flow synthesis has enabled real-time monitoring and control of chemical reactions, leading to significant advancements in the production of this compound wikipedia.orgwikipedia.orgfishersci.nl. Autonomous self-optimizing flow reactors, specifically designed for the synthesis of natural products like this compound, exemplify this integration thegoodscentscompany.comwikipedia.orgwikipedia.orgfishersci.co.ukwikipedia.orgeasychem.orgfishersci.pt. These systems are typically controlled by software platforms, such as MATLAB, which combine various monitoring technologies with a feedback algorithm to adapt the experimental setup to the specific chemical transformation being optimized thegoodscentscompany.comwikipedia.orgfishersci.co.ukwikipedia.orgeasychem.org.

Real-time monitoring provides immediate information on intermediates and byproducts, which translates into substantial savings in materials, time, and cost wikipedia.org. The advantages of continuous flow, such as high reaction efficiency, adaptability to flow variations, and productive scaling-up, are further enhanced by real-time PAT implementation wikipedia.orgfishersci.ca. This allows for rapid optimization of flow conditions and immediate detection of anomalies in the continuous production process wikipedia.org. For instance, in the multi-step synthesis of this compound, automated flow platforms integrating online HPLC monitoring have been used to determine product yield in real-time and provide feedback to the control system, guiding input conditions towards optimal product formation wikipedia.org. Such systems minimize human intervention, accelerating the process development lead time wikipedia.org.

Optimization Algorithms for Reaction Parameters

The optimization of reaction parameters in this compound synthesis has greatly benefited from advanced algorithms, often incorporating machine learning (ML) and artificial intelligence (AI) principles wikipedia.orgfishersci.ptfishersci.ca. These algorithms are crucial for navigating the complex relationships between reaction variables and identifying optimal conditions efficiently.

Custom-made optimization algorithms, frequently derived from methods like Nelder–Mead and golden section search, are employed in autonomous self-optimizing flow reactors for this compound synthesis thegoodscentscompany.comwikipedia.orgfishersci.co.ukwikipedia.orgeasychem.orgfishersci.pt. These algorithms are capable of performing constrained optimizations of "black-box" functions in a multidimensional search domain, meaning they require no prior theoretical knowledge of the chemical reactions involved thegoodscentscompany.comwikipedia.orgfishersci.co.ukwikipedia.orgeasychem.org. The optimization process is iterative, with the system automatically proposing new experimental conditions based on analytical feedback, and repeating the cycle until an optimum is reached without human intervention thegoodscentscompany.com.

The application of ML algorithms represents a significant shift from traditional one-factor-at-a-time optimization methods, allowing for synchronous optimization of multiple reaction variables and requiring fewer experiments to find global optimal conditions wikipedia.orgfishersci.pt. Bayesian optimization algorithms, for instance, have been successfully applied to multi-step processes, demonstrating their ability to identify optimal values for various continuous and categorical process variables wikipedia.orgfishersci.nlfishersci.ca.

Data Tables

Table 1: Key Analytical Techniques and Their Applications in this compound Synthesis

Analytical TechniqueApplication in this compound SynthesisKey FeaturesReferences
In-line/On-line Benchtop NMR SpectroscopyReaction monitoring, conversion rate determination, distinguishing products/reactants.Real-time, quantitative, solvent suppression for non-deuterated solvents. thegoodscentscompany.comwikipedia.orgwikipedia.orgfishersci.co.ukwikipedia.orgeasychem.orgfishersci.ptwikipedia.org
High-Performance Liquid Chromatography (HPLC)Purity and yield assessment, reaction monitoring, feedback for optimization.High sensitivity, UV detection, flexible separation, automated yield calculation. thegoodscentscompany.comwikipedia.orgwikipedia.orgfishersci.co.ukwikipedia.orgeasychem.orgamericanelements.com

Table 2: Optimization Parameters and Outcomes for this compound Synthesis Steps

Reaction Step (Example)Optimized ParametersTypical Optimized ConditionsAchieved Yield (Step/Overall)References
Allylation of SesamolTemperature, residence time, allyl iodide equivalents75 °C, 33.3 min, 1.83 equiv. allyl iodide80% (step) thegoodscentscompany.comfishersci.pt
Isomerization of Allyl SesamolTemperature, residence time, base loading (KOtBu)204 °C, 3.7 min, 1.38 equiv. KOtBu91% (step) fishersci.pt
Oxidative Coupling to this compoundTemperature, residence time, catalyst loading40 °C, 40.2 min, 10 mol % catalyst92% (step) fishersci.pt
Overall 4-step SynthesisMultiple parameters across steps-67% (overall) in 66 experiments wikipedia.orgfishersci.pt

Future Directions and Research Perspectives

Exploration of Undiscovered Biosynthetic Intermediates and Pathways

The natural biosynthesis of Carpanone is a remarkable process, involving a rapid transformation from simpler precursors into its stereochemically complex final structure with five contiguous stereogenic centers. wikipedia.org Carpacin (B1231203), a phenylpropanoid, has been identified as a key biosynthetic precursor, and early hypotheses proposed its conversion to this compound within plant cells. wikipedia.orgwikipedia.org

Future research aims to fully elucidate the undiscovered intermediates and enzymatic pathways involved in this intricate natural synthesis. This exploration can leverage advanced techniques such as bioinspired structure network analysis, which maps the molecular interconnections within natural product families to reveal their biosynthetic relationships. engineering.org.cn Such an approach can guide the design of more efficient synthetic routes starting from simple, biogenetically related precursors. engineering.org.cn Furthermore, integrating chemical synthesis with gene mining techniques offers a powerful strategy to identify and characterize the specific enzymes and genetic machinery responsible for this compound's formation in nature. engineering.org.cn

Development of Novel and More Efficient Synthetic Routes

The initial biomimetic synthesis of this compound from sesamol (B190485), first proposed over 50 years ago, has seen considerable optimization, with modern variants achieving yields exceeding 90%. wikipedia.orgmdpi.com Ongoing efforts focus on developing novel and more efficient synthetic routes that address challenges such as stereocontrol and environmental impact.

Asymmetric Synthesis Methodologies

Given this compound's inherent stereochemical complexity, the development of highly selective asymmetric synthesis methodologies remains a critical area. While existing syntheses often yield a single diastereomer through mechanisms like anti-β,β-phenolic coupling and endo-selective inverse-electron demand Diels-Alder reactions, the broader field of enantioselective synthesis for this compound and its non-natural diastereomers is still evolving. researchgate.net

Recent advancements include the development of oxidative catalytic vanadium(V) systems that can access naturally non-abundant diastereomers of this compound from alkenyl phenol (B47542) monomers in a single pot. researchgate.net These systems have also demonstrated the first examples of enantioselective oxidative benzoxanthenone formation, with solvent polarity playing a significant role in enantioselectivity. researchgate.net The application of diverse asymmetric catalysis methodologies, including transition metal catalysis, photocatalysis, electrocatalysis, and biocatalysis, offers promising avenues for achieving precise stereocontrol in this compound synthesis. frontiersin.org Moreover, process analytical technology (PAT) can provide real-time monitoring and control, enhancing the efficiency and selectivity of asymmetric reactions. researchgate.net

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of synthetic routes for complex molecules like this compound, aiming to minimize environmental impact and improve efficiency. researchgate.net

Key areas of focus include:

Flow Chemistry: The utilization of continuous flow reactors provides enhanced heat and mass transfer, leading to reduced solvent consumption, minimized waste generation, and safer handling of hazardous compounds. researchgate.net Autonomous flow reactors have already been successfully employed for optimizing this compound synthesis, demonstrating efficient and rapid process optimization. researchgate.net

Solid-Supported Reagents: The application of polymer-supported reagents in this compound synthesis has enabled clean and efficient reactions, eliminating the need for conventional purification techniques. researchgate.networktribe.comworktribe.com This approach offers the advantage of obtaining pure products through simple filtration and solvent removal, aligning with green chemistry principles. researchgate.net

Electrochemical Methods: Exploring electrochemical methods for oxidative couplings presents a robust and atom-economical alternative to traditional stoichiometric oxidants, further contributing to more sustainable synthetic pathways. rsc.orgbohrium.com

Deeper Mechanistic Characterization of Biological Action

While this compound itself has limited direct pharmacological applications, its structural framework has served as a valuable scaffold for generating analogs with significant biological activities. wikipedia.orgmdpi.com Variations of the Brophy-Chapman synthetic approach have yielded this compound analogs that act as tool compounds in studies of mammalian exocytosis and vesicular traffic, and have shown therapeutic potential in anti-infective, antihypertensive, and hepatoprotective contexts. wikipedia.org The creation of large libraries of this compound-like molecules, for instance, a 10,000-membered library, has led to the identification of inhibitors of vesicular traffic, such as CLL-119. mdpi.comresearchgate.netnih.govharvard.edunih.gov However, the pharmacological properties of this compound and related compounds like polemannone remain underexplored. mdpi.com

Identification of Novel Molecular Targets

A crucial future direction involves the comprehensive identification of the specific molecular targets and pathways through which this compound analogs exert their biological effects. For related lignans (B1203133) like sauchinone, the precise molecular targets are still being defined, highlighting a similar need for this compound. mdpi.com

Advances in genomics and proteomics provide vast amounts of data that can be leveraged to identify novel drug targets. researchgate.net Chemical genetics, employing both forward (phenotype-to-protein) and reverse (protein-to-phenotype) approaches, is instrumental in identifying small molecules that modulate protein function or induce specific phenotypes. cam.ac.uk Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally diverse compound libraries, facilitating the discovery of new biologically active molecules and the elucidation of biological pathways. cam.ac.ukacs.org Furthermore, designing libraries based on "privileged structures"—molecular scaffolds known for their biological relevance—can accelerate the identification of novel molecular targets. cam.ac.uk

Elucidation of Detailed Structure-Mechanism Relationships

Understanding the detailed structure-mechanism relationships (SMR) is essential for rationally optimizing the biological activity and selectivity of this compound analogs. Structure-activity relationship (SAR) studies have already been conducted for this compound analogs, particularly those affecting vesicular traffic. nih.govharvard.edunih.govacs.org

Future research will focus on:

Comprehensive SAR/SSAR Studies: Expanding SAR and stereochemical structure-activity relationship (SSAR) studies will provide deeper insights into how specific structural modifications influence biological activity. acs.org This can be achieved through the synthesis of diverse analog libraries and their systematic biological evaluation. acs.org

Computational Modeling: Advanced computational modeling techniques, such as molecular docking and dynamics simulations, can predict molecular interactions and provide mechanistic insights into how this compound and its analogs bind to and modulate their targets. rsc.org

Mechanistic Reinvestigation: Reinvestigating the mechanisms of key synthetic transformations, such as the oxidative dimerization, using advanced analytical tools (e.g., in-line NMR in flow reactors) can provide a more profound understanding of the factors governing stereoselectivity and reactivity, which can then inform the design of more potent and selective biological probes. acs.org

Integration of Chemical and Biological Synthesis for Analog Generation

The initial biomimetic total synthesis of this compound, achieved by Chapman et al. in 1971, was a landmark in organic chemistry, mimicking the proposed natural pathway from carpacin wikipedia.orgresearchgate.net. This approach, which involves a tandem oxidative coupling and an intramolecular Diels-Alder reaction, has been refined over time, with modern variants achieving yields exceeding 90% wikipedia.orgresearchgate.netcuhk.edu.cn. This foundational understanding of this compound's formation has been instrumental in guiding the synthesis of its analogs.

The integration of advanced chemical synthesis methodologies has been crucial for generating a wide array of this compound analogs. Solid-phase synthesis, for instance, has been extensively employed to construct large libraries of this compound-like molecules. A notable example is the 10,000-membered compound library developed by the Shair group, which utilized solid-phase multicomponent reactions and Huisgen cycloaddition cuhk.edu.cnwikipedia.orgnih.gov. This high-throughput approach allows for the rapid generation of structurally diverse compounds based on the this compound core.

Furthermore, innovations in catalytic systems and reaction methodologies have enhanced the efficiency and scope of this compound analog synthesis. Oxidative catalytic vanadium(V) systems have been developed to access naturally non-abundant diastereomers of this compound from alkenyl phenol monomers in a single pot cuhk.edu.cnwikipedia.org. Similarly, a catalytic Cu(II)/sparteine system has been reported for β,β-phenolic couplings of styrenyl phenols, leading to this compound and related unnatural congeners with high yields. The use of automated flow reactors has also emerged as a powerful tool for the efficient synthesis of this compound and other members of the benzoxanthenone scaffold, enabling optimized chemical transformations cuhk.edu.cnwikipedia.org.

These synthetic advancements align with strategies like Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS), which aim to create compound libraries with high structural complexity and diversity for biological screening. By leveraging these integrated chemical synthesis approaches, researchers can systematically explore the chemical space around the this compound scaffold, leading to the discovery of new molecules with potential biological relevance.

Role of this compound as a Scaffold for Chemical Biology Probes

Despite this compound itself having limited direct pharmacological or biological activities, its complex and rigid hexacyclic structure makes it an attractive scaffold for the development of chemical biology probes wikipedia.org. Analogs derived from the this compound core have demonstrated significant utility as tool compounds for investigating various biological processes, particularly those related to mammalian exocytosis and vesicular traffic wikipedia.orgnih.gov.

The large libraries of this compound-like molecules generated through solid-phase synthesis have been instrumental in phenotypic screens to identify novel biological modulators. For example, screening of a 10,000-membered this compound-based library led to the discovery of a series of molecules that inhibit exocytosis from the Golgi apparatus nih.gov. Among these, compound CLL-119 (also referred to as CLL-19) was identified as a potent inhibitor of vesicular traffic, exhibiting an IC50 of 14 µM nih.gov. This highlights the potential of this compound derivatives to act as specific modulators of cellular pathways.

The use of natural products and their synthetic derivatives as chemical probes is a fundamental aspect of chemical biology. These small molecules serve as invaluable tools to dissect and understand complex biological mechanisms by specifically activating or deactivating target proteins or pathways nih.gov. The this compound scaffold, with its inherent structural complexity and the ability to generate diverse analogs, exemplifies a natural product-derived platform for creating such probes. The continued exploration of this compound analogs promises to yield further insights into cellular functions and potentially lead to the identification of new therapeutic leads.

Table 1: Identified Chemical Biology Probe from this compound-Based Library

Compound NameBiological ActivityIC50
CLL-119 (CLL-19)Inhibitor of exocytosis from the Golgi apparatus; Vesicular traffic inhibitor14 µM nih.gov

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing carpanone via traditional batch methods, and how can they be addressed methodologically?

  • Answer : Traditional batch synthesis of this compound involves allylation of sesamol with allyl bromide in acetone using K₂CO₃. However, insoluble byproducts (e.g., KBr) and poor reagent compatibility in flow systems necessitate solvent/base optimization. Replacing K₂CO₃ with immobilized bases like Amberlyst® A26 or switching to polar aprotic solvents (e.g., DMF) improves yield and scalability . Quantitative analysis of byproduct formation via HPLC or GC-MS is recommended to refine reaction conditions .

Q. How should researchers design experiments to characterize this compound’s structural and spectroscopic properties?

  • Answer : Use a multi-technique approach:

  • NMR : Assign stereochemistry via ^1H and ^13C NMR coupling constants (e.g., δ 5.64–5.91 ppm for olefinic protons) .
  • IR : Confirm carbonyl groups (ν 1674 cm⁻¹) and aromatic C-O-C stretches (1158 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 353.1384) .
  • Melting Point : Compare observed values (191–192°C) with literature to assess purity .

Q. What are the foundational retrosynthetic strategies for this compound?

  • Answer : Chapman’s 1971 retrosynthesis divides this compound into two styrenyl phenol precursors, enabling oxidative dimerization. Modern adaptations use Cu(II)/sparteine catalysts for stereoselective β,β-phenolic coupling . Key intermediates (e.g., 5-allyloxy-1,3-benzodioxole) should be isolated and characterized at each step to verify regiochemistry .

Advanced Research Questions

Q. How can autonomous flow reactors improve this compound synthesis, and what algorithmic frameworks optimize reaction parameters?

  • Answer : Flow reactors enhance reproducibility and heat/mass transfer. Implement a closed-loop system with Bayesian optimization algorithms to autonomously adjust variables (temperature, residence time, reagent ratios). For example, Cor et al. achieved 76% yield by optimizing flow rates (32 µL/min for sesamol, 29 µL/min for allyl bromide) and pressure (15 bar) via real-time HPLC feedback .

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity data?

  • Answer : Discrepancies in vesicular traffic inhibition (e.g., this compound vs. analog CLL-19) arise from structural modifications. Conduct SAR studies by synthesizing a 10,000-member DOS library with systematic variations (e.g., substituent electronegativity, ring size). Use high-throughput screening (HTS) to correlate bioactivity with structural descriptors .

Q. How do gas–liquid segmented flow systems address scalability issues in aerobic dimerization steps?

  • Answer : Segmented flow minimizes oxygen diffusion limitations by creating alternating gas/liquid phases. Compare tube-in-tube setups using CFD simulations to optimize O₂ saturation. For example, Liron et al. achieved 85% conversion by maintaining 75°C and 15 bar, with in-line FTIR monitoring of intermediate oxidation states .

Q. What statistical methods are recommended for analyzing this compound’s reaction kinetics in mixed-solvent systems?

  • Answer : Apply multivariate ANOVA to assess solvent polarity, temperature, and catalyst loading effects. For non-linear kinetics (e.g., autocatalytic pathways), use the Runge-Kutta method to model concentration-time profiles. Validate models with ^1H NMR kinetic studies .

Methodological Guidelines

  • Data Validation : Cross-reference melting points, NMR shifts, and HRMS data with at least two independent synthesis batches .
  • Contradiction Analysis : Use comparative studies (e.g., batch vs. flow synthesis) to isolate variables causing yield discrepancies .
  • Ethical Reporting : Disclose solvent waste metrics and energy consumption in supplementary materials to align with green chemistry principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.